Cas no 142321-23-1 (1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole)

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzotriazole core functionalized with a propargyl group. This structure imparts reactivity suitable for applications in organic synthesis, particularly in click chemistry due to the terminal alkyne moiety. The benzotriazole component offers stability and versatility, making it useful as a ligand or intermediate in pharmaceutical and agrochemical research. Its propargyl group enables efficient coupling reactions, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of complex molecular architectures. The compound’s balanced reactivity and stability make it valuable for constructing functionalized triazole derivatives in medicinal chemistry and materials science.
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole structure
142321-23-1 structure
Product name:1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
CAS No:142321-23-1
MF:C9H7N3
Molecular Weight:157.17198
MDL:MFCD00274645
CID:101159
PubChem ID:24868308

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole 化学的及び物理的性質

名前と識別子

    • 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
    • 1H-Benzotriazole,1-(2-propyn-1-yl)-
    • 1-Prop-2-ynyl-1H-benzotriazole
    • 1-Propargyl-1H-benzotriazole
    • N,N-DIMETHYL-2-PIPERAZIN-1-YLACETAMIDE
    • 1-(1H-benzotriazol-1-yl)prop-2-yne
    • 1-(2-PROPYNYL)-1H-BENZOTRIAZOLE
    • 1-(2-propynyl)benzotriazole
    • 1-(prop-2-ynyl)-1H-benzo[d][1,2,3]triazole
    • 1-propargylbenzotriazole
    • N,N-Dimethyl-2-(1-Piperazinyl)Acetamide
    • MFCD00274645
    • CCG-53363
    • SR-01000642531-1
    • 1-Propargyl-1H-benzotriazole, 96%
    • HMS1661F08
    • 142321-23-1
    • AKOS003644536
    • InChI=1/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H
    • BS-42538
    • CS-0337312
    • 1-prop-2-ynylbenzotriazole
    • SCHEMBL769428
    • G70673
    • 1-(PROP-2-YN-1-YL)-1,2,3-BENZOTRIAZOLE
    • MDL: MFCD00274645
    • インチ: InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2
    • InChIKey: HGIJKQXOOIWWGO-UHFFFAOYSA-N
    • SMILES: C#CCN1C2=CC=CC=C2N=N1

計算された属性

  • 精确分子量: 157.06400
  • 同位素质量: 157.063997236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • XLogP3: 1.5

じっけんとくせい

  • 密度みつど: 1.12
  • ゆうかいてん: 52-56 °C (lit.)
  • Boiling Point: 302.2°C at 760 mmHg
  • フラッシュポイント: 136.6°C
  • Refractive Index: 1.615
  • PSA: 30.71000
  • LogP: 1.06450

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM156259-1g
1-(prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 95%
1g
$250 2023-03-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
446947-1G
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 96%
1G
¥4194.81 2022-02-24
eNovation Chemicals LLC
Y1250538-250mg
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 98%
250mg
$130 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P167250-250mg
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 96%
250mg
¥1853.90 2023-09-01
A2B Chem LLC
AD19559-100mg
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 98%
100mg
$60.00 2024-04-20
Ambeed
A496328-1g
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 95%
1g
$287.0 2025-03-18
eNovation Chemicals LLC
Y1250538-1g
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 98%
1g
$260 2025-02-21
eNovation Chemicals LLC
Y1250538-100mg
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 98%
100mg
$100 2025-02-28
eNovation Chemicals LLC
Y1250538-250mg
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 98%
250mg
$140 2025-02-28
eNovation Chemicals LLC
Y1250538-100mg
1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole
142321-23-1 98%
100mg
$100 2024-06-07

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole 関連文献

1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazoleに関する追加情報

Introduction to 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole (CAS No. 142321-23-1)

The compound 1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole, with the CAS registry number 142321-23-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a benzo[d][1,2,3]triazole ring system with a propargyl group. The benzo[d][1,2,3]triazole moiety is a heterocyclic aromatic compound that has been extensively studied due to its potential applications in various chemical and biological systems.

The synthesis of benzo[d][1,2,3]triazole derivatives has been a topic of considerable research interest in recent years. One of the most common methods for synthesizing these compounds involves the reaction of o-amino phenol derivatives with aldehydes or ketones under acidic conditions. This approach typically leads to the formation of the triazole ring through a series of condensation reactions. The addition of a propargyl group to the benzo[d][1,2,3]triazole core can further enhance the chemical properties of the compound, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of benzo[d][1,2,3]triazole-based compounds in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are highly valued for their exceptional porosity and stability, which make them ideal candidates for gas storage and separation applications. The incorporation of a propargyl group into the structure of benzo[d][1,2,3]triazole has been shown to significantly improve its ability to form stable coordination bonds with metal ions, thereby enhancing its performance in these applications.

In addition to its role in materials science, benzo[d][1,2,3]triazole derivatives have also been explored for their potential in drug discovery and development. The triazole ring system is known to exhibit various bioactive properties, including anti-inflammatory and antitumor activities. The substitution pattern on the triazole ring plays a crucial role in determining its biological activity; thus, the addition of a propargyl group can potentially modulate these properties in a favorable manner.

The physical properties of CAS No. 142321-23-1 are also worth noting. The compound is typically synthesized as a crystalline solid with a melting point that depends on its purity and degree of crystallinity. Its solubility in common organic solvents such as dichloromethane and THF is moderate but can be improved by modifying its substituents or reaction conditions.

From an environmental standpoint, there is growing interest in understanding the fate and behavior of compounds like benzo[d][1,2,3]triazole derivatives in natural systems. Recent research has focused on their biodegradation pathways and potential toxicity to aquatic organisms. These studies are essential for ensuring that the use and disposal of such compounds do not pose significant risks to ecosystems or human health.

In conclusion, CAS No. 142321-23-1, or 1-(Prop-2-yn-1-yl)-benzo[d][1,2,3]triazole derivative stands at the intersection of organic synthesis and applied chemistry research. Its unique structure offers opportunities for innovation across multiple disciplines while presenting challenges related to its stability and environmental impact.

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